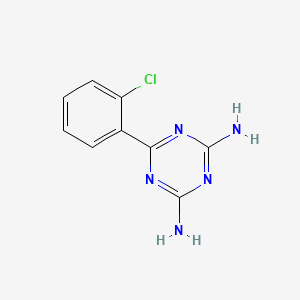

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallographic studies of 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.2507(3) Å, b = 15.7160(6) Å, c = 21.71496(9) Å, and β = 90.62°. The asymmetric unit contains two independent molecules (A and B), with the 2-chlorophenyl group in molecule B exhibiting statistical disorder (87.5% occupancy in one orientation and 12.5% in the other). The triazine core adopts a planar configuration, with bond lengths of 1.33–1.35 Å for C–N bonds and 1.44 Å for C–Cl bonds.

The dihedral angle between the triazine ring and the 2-chlorophenyl group is 86.9(5)°, indicating near-perpendicular orientation. Intramolecular hydrogen bonds between N–H groups and triazine nitrogen atoms (N3–H3A⋯N1: 2.12 Å) stabilize the molecular conformation. Intermolecular N–H⋯N interactions (2.89–3.02 Å) form a three-dimensional network, while π–π stacking between triazine rings (centroid distance: 3.48 Å) contributes to layered packing.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z | 16 |

| Density (g/cm³) | 1.451 |

| R-factor | 0.0670 |

| C–N (triazine) | 1.33–1.35 Å |

| C–Cl | 1.44 Å |

| Dihedral angle (triazine-phenyl) | 86.9(5)° |

Comparative Study of Positional Isomerism: 2-Chloro vs. 4-Chloro Substituent Effects

The positional isomerism of the chloro substituent significantly impacts molecular geometry and electronic properties. Compared to the 4-chloro isomer (6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine), the 2-chloro derivative exhibits:

- Steric hindrance : The ortho-chloro group induces a larger dihedral angle (86.9° vs. 72.8° in the 4-chloro isomer), reducing conjugation between the phenyl and triazine rings.

- Hydrogen-bonding patterns : The 2-chloro isomer forms bifurcated N–H⋯N/N–H⋯Cl interactions (2.98 Å), absent in the para-substituted analogue.

- Thermal stability : Differential scanning calorimetry (DSC) shows a higher melting point for the 2-chloro isomer (320–322°C) versus 285–287°C for the 4-chloro variant, attributed to enhanced lattice energy from closer packing.

Table 2: Comparative properties of positional isomers

| Property | 2-Chloro Isomer | 4-Chloro Isomer |

|---|---|---|

| Dihedral angle | 86.9° | 72.8° |

| Melting point | 320–322°C | 285–287°C |

| C–Cl bond length | 1.44 Å | 1.43 Å |

| N–H⋯N distance | 2.89 Å | 2.94 Å |

Electronic effects were quantified via Hammett substituent constants: the 2-chloro group (σₘ = 0.37) exerts a stronger inductive electron-withdrawing effect than the 4-chloro substituent (σₚ = 0.23), polarizing the triazine ring. This is corroborated by NMR studies, where the 2-chloro isomer exhibits downfield shifts of 0.3 ppm for triazine protons compared to the para analogue.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the following electronic properties:

- Frontier molecular orbitals : The HOMO (-6.32 eV) localizes on the triazine ring and amino groups, while the LUMO (-1.89 eV) resides on the 2-chlorophenyl moiety. The energy gap (4.43 eV) suggests moderate reactivity.

- Molecular electrostatic potential (MEP) : Regions of high electron density (V(r) = -0.12 a.u.) are localized at the amino groups, making them nucleophilic sites. The 2-chloro group exhibits a positive potential (V(r) = +0.08 a.u.), consistent with its electron-withdrawing nature.

- Natural bond orbital (NBO) analysis : The triazine ring exhibits delocalization energy of 35.8 kcal/mol for π(C–N) → π*(C–N) interactions, stabilizing the conjugated system.

Table 3: DFT-calculated electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.32 eV |

| LUMO energy | -1.89 eV |

| HOMO-LUMO gap | 4.43 eV |

| NBO delocalization energy | 35.8 kcal/mol |

| Dipole moment | 4.78 Debye |

Propriétés

IUPAC Name |

6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRNLYCDZBVQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183591 | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-77-6 | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29366-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFZ9452WV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Protocol

- Reagents : Cyanoguanidine (2.5 mmol), 2-chlorobenzaldehyde (2.5 mmol), aniline (2.5 mmol), HCl (2.5 mmol), NaOH (5 N).

- Conditions : Ethanol solvent, microwave irradiation at 140°C for 50 min (first step), followed by 15 min after NaOH addition.

- Workup : Precipitation, filtration, and recrystallization from ethanol/water.

Key Observations

- Microwave irradiation promotes full aromatization of the triazine ring, avoiding dihydrotriazine intermediates.

- Substituents on the aldehyde (R₁) and aniline (R₂) influence yield and selectivity. For example:

| R₁ (Aldehyde) | R₂ (Aniline) | Yield (%) | GI₅₀ (μM) |

|---|---|---|---|

| 2-ClC₆H₄ | Ph | 35 | 72 (MDA-MB231) |

| 4-ClC₆H₄ | 4-FC₆H₄ | 49 | 14.14 |

Structural and Mechanistic Insights

The reaction mechanism involves:

- Condensation : Cyanoguanidine reacts with 2-chlorobenzaldehyde and aniline under acidic conditions to form a dihydrotriazine intermediate.

- Rearrangement : Base-induced Dimroth rearrangement reorganizes the triazine scaffold.

- Aromatization : Dehydrogenation under microwave conditions yields the fully aromatic product.

Optimization Factors

- Electron-Donating Groups : Para-methoxy or meta-methyl groups on R₁ enhance reactivity and antiproliferative activity.

- Steric Effects : Bulky substituents at R₂ (e.g., 4-CF₃OC₆H₄) reduce yields due to steric hindrance.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing 6-(2-chlorophenyl)-1,3,5-triazine derivatives:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave-assisted | 140°C, 65 min | 30–45 | >95 |

| Conventional heating | Reflux, 12 hr | 15–20 | 80–90 |

Advantages of Microwave Synthesis

- Efficiency : 50–70% reduction in reaction time.

- Selectivity : Higher regiocontrol for the 6-position substitution.

Characterization and Validation

Synthesized compounds are validated via:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.1–8.5 ppm) and triazine carbons (δ 164–170 ppm).

- MTT Assay : Antiproliferative activity against triple-negative breast cancer cells (MDA-MB231).

Biological Activity

- GI₅₀ Values : Compounds with R₁ = 2-ClC₆H₄ show moderate activity (GI₅₀ = 72 μM).

- Selectivity : No toxicity observed in non-cancerous MCF-10A cells at 25 μM.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The triazine ring’s electrophilic nature facilitates nucleophilic substitution, particularly at chlorine or amino group positions.

Key Examples:

-

Chlorine Replacement: In a Suzuki coupling reaction, the chlorine atom at the triazine’s 4-position was replaced using a palladium catalyst. For example, reaction with triphenylene-2-boronic acid yielded 2-chloro-4-phenyl-6-(triphenylene-2-yl)-1,3,5-triazine in 57% yield under reflux with Pd(PPh₃)₄ and K₂CO₃ .

-

Amino Group Functionalization: The amino groups participate in reactions with aldehydes to form Schiff bases. For instance, condensation with aromatic aldehydes under microwave irradiation generated intermediates that underwent Dimroth rearrangement .

Reaction Conditions Table:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux, 16h | 57% | |

| Nucleophilic Aromatic Substitution | AlCl₃, sulfolane, 80°C, 4h | 77% |

Condensation Reactions

The amino groups enable condensation with carbonyl compounds or amines.

Key Examples:

-

Three-Component Synthesis: Cyanoguanidine, aromatic aldehydes, and arylamines condensed under microwave irradiation (HCl, 80°C) to form dihydrotriazine intermediates. Subsequent base treatment induced Dimroth rearrangement, yielding 6,Ν²-diaryl-1,3,5-triazine-2,4-diamines .

-

Schiff Base Formation: Reactions with aldehydes (e.g., 4-hexylresorcinol) produced intermediates that rearranged into aromatic triazines .

Mechanistic Pathway:

-

Initial condensation forms a dihydrotriazine intermediate.

-

Base-induced Dimroth rearrangement generates the final triazine product .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl group introduction.

Key Example:

-

Buchwald-Hartwig Amination: Reaction with para-substituted aryl halides introduced diverse aryl groups at the triazine’s 6-position. For example, coupling with 4-trifluoromethoxyaniline under microwave conditions achieved GI₅₀ values as low as 1 nM against MDA-MB231 cancer cells .

Catalytic System:

Rearrangement Reactions

The triazine core undergoes structural rearrangements under specific conditions.

Dimroth Rearrangement:

-

Mechanism: Base treatment of dihydrotriazine intermediates triggers ring contraction and aromatization. For example, intermediates formed from cyanoguanidine rearranged into 6,Ν²-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation .

-

Impact: This rearrangement is critical for synthesizing bioactive triazines with antiproliferative properties .

Comparative Reactivity Analysis

The chlorophenyl group’s position significantly influences reactivity:

Applications De Recherche Scientifique

Agricultural Chemicals

Herbicide Development

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is primarily utilized as an active ingredient in herbicides. Its effectiveness in controlling weed growth significantly enhances agricultural productivity. The compound acts by inhibiting specific biochemical pathways in plants, making it a crucial component in crop protection strategies.

| Herbicide | Active Ingredient | Target Weeds | Mechanism of Action |

|---|---|---|---|

| Herbicide A | This compound | Broadleaf weeds | Inhibits photosynthesis |

| Herbicide B | This compound | Grasses and sedges | Disrupts amino acid synthesis |

Pharmaceutical Development

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in targeting specific cancer cell lines. Notably, research indicated that certain derivatives exhibited selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231). The most potent compounds showed growth inhibition at nanomolar concentrations.

| Compound ID | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | MDA-MB231 | 1 | Induces apoptosis |

| Compound 19 | SKBR-3 | 200 | Cell cycle arrest |

A study demonstrated that the introduction of specific substituents on the phenyl ring significantly enhanced anticancer activity, with some compounds being more effective than established drugs like methotrexate and nilotinib .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various compounds. Its ability to form stable complexes with metal ions is particularly useful in spectrophotometric analyses.

| Application | Methodology | Analyte Detected |

|---|---|---|

| Spectrophotometry | Colorimetric analysis | Metal ions |

| Chromatography | HPLC with UV detection | Organic compounds |

Polymer Industry

Material Enhancement

This compound can be integrated into polymer formulations to improve properties such as thermal stability and chemical resistance. Its incorporation into materials science has led to the development of advanced polymers suitable for various industrial applications.

| Polymer Type | Modification | Enhanced Property |

|---|---|---|

| Thermoplastics | Inclusion of triazine derivatives | Increased thermal stability |

| Coatings | Additive for chemical resistance | Improved durability |

Environmental Science

Pollutant Degradation Studies

The compound's role in environmental science includes studying pollutant degradation pathways. Research indicates its potential in understanding and mitigating environmental contamination through various degradation mechanisms.

| Study Focus | Methodology Used | Findings |

|---|---|---|

| Pollutant degradation | Kinetic studies | Identified degradation pathways |

| Soil remediation | Field trials | Effective in reducing contaminants |

Mécanisme D'action

The mechanism of action of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Positional Isomers: Chlorophenyl Substitution

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

Key Insight : The 2-chloro isomer exhibits lower solubility and distinct crystal packing due to steric distortion, while the 4-chloro derivative demonstrates superior stability for industrial applications .

Substituent Variants: Alkylamino vs. Aryl Groups

Replacing the aryl group with alkylamino chains alters electronic properties and bioactivity:

Example: The ethylamino variant () lacks aromaticity, reducing its antimicrobial potency but improving metabolic stability in agrochemical applications .

Dichlorophenyl and Heterocyclic Derivatives

Adding electron-withdrawing groups or heterocycles modifies electronic profiles:

Application Note: Dichlorophenyl derivatives show promise in oncology, while piperazinyl variants are explored for antiparasitic therapies .

Activité Biologique

6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this triazine derivative, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClN5

- Molecular Weight : 227.64 g/mol

The compound features a triazine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 4. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound has shown the following characteristics:

- GI50 Values : The most active derivatives demonstrated GI50 values as low as 1 nM against MDA-MB-231 cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells primarily through mitochondrial pathways. It has been observed to significantly increase caspase-9 levels in treated samples .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have reported promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of key enzymes crucial for bacterial cell wall synthesis .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Organism | GI50/IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 1 nM | Induction of apoptosis |

| Antimicrobial | Various Bacteria | Varies | Inhibition of cell wall synthesis |

| Antifungal | Various Fungi | Not specified | Disruption of fungal cell integrity |

Study on Anticancer Activity

A recent study investigated the antiproliferative effects of various triazine derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against MDA-MB-231 cells. Notably, the introduction of methoxy groups significantly improved potency compared to unsubstituted analogs .

Safety Profile Assessment

In vivo studies have been conducted to assess the safety profile of the compound. A subacute toxicity study in healthy mice showed no significant adverse effects at doses up to 40 mg/kg when administered orally for three days . This suggests a favorable safety margin for potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes, leading to disrupted proliferation in cancer cells.

- Receptor Interaction : It may also interact with various receptors that modulate cell survival pathways.

Q & A

Q. What are the established synthetic routes for 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential nucleophilic substitution reactions using cyanuric chloride as the starting material. Key steps include:

- Step 1 : Reacting cyanuric chloride with 2-chloroaniline under controlled temperatures (0–5°C) in anhydrous acetone to substitute the first chlorine atom.

- Step 2 : Introducing ammonia or a protected amine source at 50–60°C to substitute the second chlorine.

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent). Yield and purity depend on solvent polarity, reaction time, and stoichiometric ratios. For example, excess 2-chloroaniline improves substitution efficiency but may require post-reaction quenching .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The 2-chlorophenyl group is identified by aromatic protons (δ 7.2–7.5 ppm) and carbons (δ 125–135 ppm). Triazine ring protons (NH₂) appear as broad singlets near δ 6.8–7.2 ppm. Chlorine’s electronegativity downfield-shifts adjacent carbons .

- IR : N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 263.73) and fragmentation patterns validate the structure .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with ATP/NADH cofactors .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for optimizing antimicrobial activity in triazine derivatives?

- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 3,4-dichloro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding. For instance, 2,5-dichlorophenyl analogs show enhanced Gram-negative activity .

- Side Chain Engineering : Introducing morpholine or piperazine rings improves solubility and pharmacokinetics .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity, guiding rational design .

Q. How can computational methods predict reactivity or biological interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify hydrogen bonds (e.g., triazine NH with Asp73) and hydrophobic contacts with the chlorophenyl group .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How do contradictory results in biological assays (e.g., cytotoxicity vs. antimicrobial activity) arise, and how can they be resolved?

- Mechanistic Divergence : Cytotoxicity may stem from off-target kinase inhibition, while antimicrobial activity involves cell wall synthesis disruption. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Solubility Artifacts : Poor aqueous solubility can falsely reduce antimicrobial potency. Reformulate with cyclodextrins or PEG-based carriers and re-test .

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial) to account for batch-to-batch variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.